2-Isopropylpyrimidine

Vue d'ensemble

Description

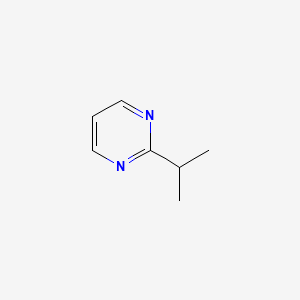

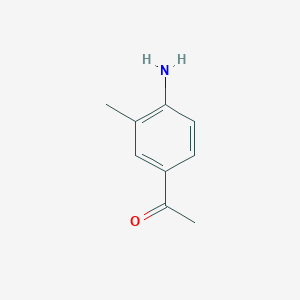

2-Isopropylpyrimidine is an aromatic heterocyclic compound with a six-membered ring containing two nitrogen atoms at positions 1 and 3. It exists in both natural and synthetic forms. Its pharmacological properties span a wide range, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory effects .

Synthesis Analysis

Numerous methods have been developed for the synthesis of pyrimidines, including 2-isopropylpyrimidine . These methods involve the construction of the pyrimidine ring through various reactions, such as condensation, cyclization, and substitution. Researchers have explored diverse synthetic routes to access this compound, contributing to its availability for further study and application .

Molecular Structure Analysis

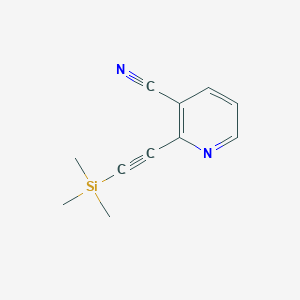

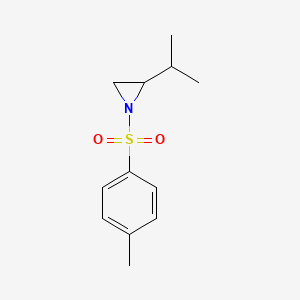

The molecular structure of 2-isopropylpyrimidine consists of a six-membered ring with two nitrogen atoms (N) at positions 1 and 3. The isopropyl group (CH(CH₃)₂) is attached to the second carbon © atom. The arrangement of atoms and bonds within the ring determines its chemical properties and reactivity .

Chemical Reactions Analysis

While specific chemical reactions involving 2-isopropylpyrimidine may vary, it can participate in nucleophilic substitutions, cyclizations, and functional group transformations. Researchers have investigated its reactivity with various electrophiles and nucleophiles, leading to the synthesis of derivatives with modified properties .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

1. Biological and Anticancer Applications

- Fluorescence Sensing and Imaging: A pyrimidine-based derivative exhibited high selectivity and sensitivity toward Cu2+ ions and was used effectively as a fluorescence probe and imaging agent in living mice (Wang et al., 2017).

- Anticancer Potential: Ruthenium(II) complexes incorporating 2-pyridyl-2-pyrimidine-4-carboxylic acid showed notable antiproliferative activity and targeted mitochondria in cancer cells, presenting them as potential anticancer drug candidates (Pierroz et al., 2012).

2. Environmental and Chemical Applications

- Photocatalytic Degradation: 2-Isopropylpyrimidine derivatives demonstrated the potential for photocatalytic degradation in environmental applications, with degradation rates varying depending on pH and surface modification of catalysts (Lee et al., 2003).

3. Medical Research and Drug Development

- DNA Interaction and Monitoring: Pyrimidine analogues were developed to detect the presence of abasic sites in DNA duplexes, providing valuable tools for DNA research and monitoring (Greco & Tor, 2005).

- Antifibrotic Activities: Novel pyrimidine derivatives exhibited promising anti-fibrotic activities, suggesting potential applications in developing new drugs for treating fibrosis (Gu et al., 2020).

- Antiviral Properties: Pyrimidine derivatives showed notable antiviral properties and potential as inhibitors in HIV-1 treatment, contributing to the development of new antiviral drugs (Kang et al., 2017).

4. Synthesis and Material Science

- Accelerating Synthesis Processes: Microwave irradiation techniques were utilized to accelerate the synthesis of pyrimidine derivatives, demonstrating a more eco-friendly and efficient approach in material science (Han et al., 2011).

Mécanisme D'action

The anti-inflammatory effects of 2-isopropylpyrimidine are attributed to its inhibitory action against key inflammatory mediators. These include prostaglandin E₂, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and interleukins. By modulating these pathways, it suppresses inflammation and contributes to tissue healing .

Propriétés

IUPAC Name |

2-propan-2-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-6(2)7-8-4-3-5-9-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGNWXRJWDQHCRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50492517 | |

| Record name | 2-(Propan-2-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50492517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Isopropylpyrimidine | |

CAS RN |

61349-72-2 | |

| Record name | 2-(Propan-2-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50492517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,7-Dimethoxy-1H-benzo[D]imidazole](/img/structure/B1610536.png)

![5,7-Dichloro-3-methylimidazo[1,5-c]pyrimidine](/img/structure/B1610540.png)